N-[1-({3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}amino)-3-methyl-1-oxobutan-2-yl]-4-methylcyclohexanecarboxamide
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Overview
Description
N-[1-({3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}amino)-3-methyl-1-oxobutan-2-yl]-4-methylcyclohexanecarboxamide is a complex organic compound with a unique structure that includes a piperazine ring, a fluorophenyl group, and a cyclohexanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-({3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}amino)-3-methyl-1-oxobutan-2-yl]-4-methylcyclohexanecarboxamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 4-(2-fluorophenyl)piperazine, which is then reacted with a propylamine derivative. This intermediate is further reacted with a methyl-1-oxobutan-2-yl compound under controlled conditions to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, with stringent quality control measures in place. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-({3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}amino)-3-methyl-1-oxobutan-2-yl]-4-methylcyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
N-[1-({3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}amino)-3-methyl-1-oxobutan-2-yl]-4-methylcyclohexanecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[1-({3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}amino)-3-methyl-1-oxobutan-2-yl]-4-methylcyclohexanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and alterations in gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-[1-({3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}amino)-3-methyl-1-oxobutan-2-yl]-4-methylcyclohexanecarboxamide
- N-[1-({3-[4-(2-bromophenyl)piperazin-1-yl]propyl}amino)-3-methyl-1-oxobutan-2-yl]-4-methylcyclohexanecarboxamide
Uniqueness
N-[1-({3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}amino)-3-methyl-1-oxobutan-2-yl]-4-methylcyclohexanecarboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H41FN4O2 |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
N-[1-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-3-methyl-1-oxobutan-2-yl]-4-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C26H41FN4O2/c1-19(2)24(29-25(32)21-11-9-20(3)10-12-21)26(33)28-13-6-14-30-15-17-31(18-16-30)23-8-5-4-7-22(23)27/h4-5,7-8,19-21,24H,6,9-18H2,1-3H3,(H,28,33)(H,29,32) |
InChI Key |
YLIFIVZSYLMXRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(=O)NC(C(C)C)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3F |
Origin of Product |
United States |
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